molecular formula C10H10ClN3O B1309896 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine CAS No. 883548-00-3

1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine

Cat. No. B1309896
M. Wt: 223.66 g/mol
InChI Key: BAYFUBWFNPSVMU-UHFFFAOYSA-N
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Description

“1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They exist in several isomeric forms and have found applications in various scientific areas, such as pharmaceutical industry, drug discovery, and high energy molecules .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has been achieved through a one-pot synthesis-arylation strategy . This involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . This approach tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Molecular Structure Analysis

The molecular structure of “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is characterized by the presence of a 1,3,4-oxadiazole ring . This ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles typically involve the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A novel class of compounds, including 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine, has demonstrated potent to weak antimicrobial and antifungal activities. These compounds were synthesized through oxidative cyclization of hydrazones and characterized using various spectroscopic methods. Notably, certain derivatives exhibited significant inhibition of microbial growth, suggesting their potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006). Additionally, other derivatives have shown remarkable antibacterial activities against common bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing antibiotic resistance issues (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Anticancer Properties

Certain derivatives of 1,3,4-oxadiazoles, related to 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine, have shown promising anticancer properties. These compounds were tested against various cancer cell lines, including breast, colon, and pancreatic cancer cells, revealing potent cytotoxic effects. The process involved the synthesis of novel Schiff base compounds and their cyclization, leading to novel derivatives with significant cytotoxicity, especially against specific cancer cell lines (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014). Another study identified 1,2,4-oxadiazole derivatives as apoptosis inducers, showing activity against breast and colorectal cancer cell lines, and identified TIP47 as the molecular target, enhancing the understanding of their mechanism of action (Zhang et al., 2005).

Future Directions

The future directions for research on “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” and similar compounds could involve further exploration of their potential biological activities . Given the wide range of activities demonstrated by 1,3,4-oxadiazole derivatives, these compounds could be promising candidates for new drug development .

properties

IUPAC Name

1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFUBWFNPSVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine

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